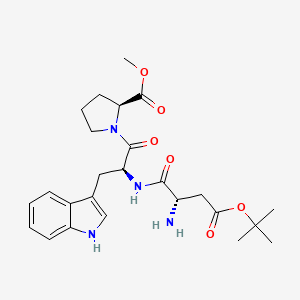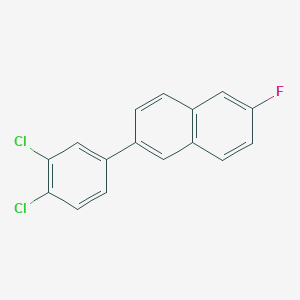
(2S,4R)-4-(((2-((tert-butoxycarbonyl)aMino)ethyl)carbaMoyl)oxy)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl group, and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the pyrrolidine ring. The carboxylic acid group is then introduced through a series of reactions involving carboxylation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,4R)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new catalysts and ligands for various chemical reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, making it valuable for biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Phenethyl-4-piperidinone: Another compound used in the synthesis of pharmaceutical agents.
Uniqueness
(2S,4R)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H23N3O6 |
|---|---|
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
(2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23N3O6/c1-13(2,3)22-12(20)15-5-4-14-11(19)21-8-6-9(10(17)18)16-7-8/h8-9,16H,4-7H2,1-3H3,(H,14,19)(H,15,20)(H,17,18)/t8-,9+/m1/s1 |
Clave InChI |
KZQYZRKXFFPQPE-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](NC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(=O)OC1CC(NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)

![tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B11833955.png)






